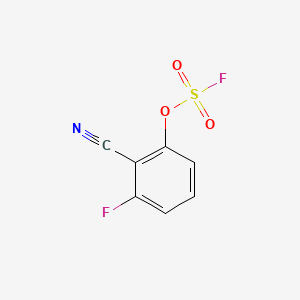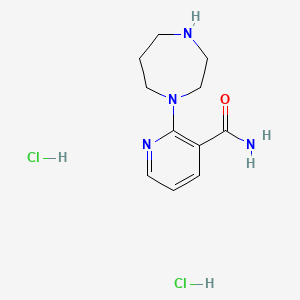
1,3-Dioxoisoindolin-2-yl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Méthodes De Préparation
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with hexanoic acid in the presence of a suitable catalyst . The reaction typically requires refluxing in an organic solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparaison Avec Des Composés Similaires
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate can be compared with other similar compounds such as:
Phthalimide: Both compounds share the 1,3-dioxoisoindoline moiety, but differ in their side chains.
Thalidomide: This compound also contains a phthalimide structure and is known for its therapeutic applications.
N-Phthaloylglutamic acid imide: Similar in structure, but with different functional groups and applications.
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl hexanoate lies in its specific side chain, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) hexanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-3-4-9-12(16)19-15-13(17)10-7-5-6-8-11(10)14(15)18/h5-8H,2-4,9H2,1H3 |
Clé InChI |
LYRPHZOWRJZWOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)


![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)




![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)


